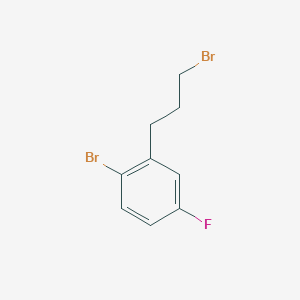

4-Bromo-3-(3-bromopropyl)fluorobenzene

説明

Halogenated arenes are aromatic compounds in which one or more hydrogen atoms on the aromatic ring have been substituted by a halogen atom (fluorine, chlorine, bromine, or iodine). The introduction of a halogen atom to an aromatic ring significantly alters its chemical and physical properties. This modification can influence the molecule's reactivity, lipophilicity, and metabolic stability, making halogenated arenes highly valuable in various scientific and industrial applications. researchgate.net

The synthetic significance of halogenated arenes stems from their ability to participate in a wide range of chemical transformations. They are key precursors in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, the presence of a halogen can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. In the realm of medicinal chemistry, the incorporation of halogen atoms is a widely used strategy to enhance the therapeutic efficacy and pharmacokinetic properties of drug candidates. researchgate.net Halogens can modulate a drug's binding affinity to its target, improve its metabolic profile, and increase its ability to cross biological membranes. researchgate.netacs.org

4-Bromo-3-(3-bromopropyl)fluorobenzene is a polyhalogenated aromatic compound that features a fluorobenzene (B45895) ring substituted with both a bromine atom and a 3-bromopropyl side chain. This unique combination of functional groups places it firmly within the class of multifunctional building blocks in organic synthesis. The presence of two different halogen atoms—one directly attached to the aromatic ring (aryl bromide) and one on an alkyl chain (alkyl bromide)—along with a fluorine atom, imparts a distinct reactivity profile to the molecule.

The aryl bromide moiety is a classic handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the fluorobenzene ring. The fluorine atom, on the other hand, influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution reactions under specific conditions. The 3-bromopropyl group provides a reactive site for a variety of nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups through the formation of new carbon-heteroatom or carbon-carbon bonds. This trifunctional nature makes this compound a versatile intermediate for the synthesis of complex molecular architectures.

Below is a data table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1057678-49-5 |

| Molecular Formula | C₉H₉Br₂F |

| Molecular Weight | 295.97 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Br)CCCBr)F |

| InChI Key | Not available in public databases |

The field of organic synthesis is continually driven by the need for efficient and versatile building blocks that can be used to construct complex molecules with desired properties. Multifunctional halogenated building blocks, such as this compound, are of particular interest due to their potential to streamline synthetic routes. The distinct reactivity of different carbon-halogen bonds allows for selective and sequential transformations, providing a powerful strategy for the controlled elaboration of molecular structures. science.gov

Current research in this area focuses on several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are actively exploring new catalytic systems and reaction conditions to achieve greater control over the selective functionalization of polyhalogenated compounds. This includes the development of ligands that can tune the reactivity of metal catalysts to discriminate between different halogen atoms on the same molecule.

Application in Drug Discovery: The use of multifunctional halogenated building blocks is a growing trend in medicinal chemistry. These compounds provide a scaffold that can be readily diversified to generate libraries of new molecules for biological screening. namiki-s.co.jp The ability to introduce a variety of functional groups at different positions allows for the fine-tuning of a molecule's pharmacological properties.

Synthesis of Advanced Materials: The unique electronic and photophysical properties of halogenated aromatic compounds make them attractive for applications in materials science. Multifunctional building blocks are used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The precise control over molecular architecture afforded by these building blocks is crucial for tailoring the performance of the final materials.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate in these and other areas of chemical research. The strategic placement of three distinct reactive sites offers a rich platform for the synthesis of novel and complex organic molecules.

Structure

3D Structure

特性

分子式 |

C9H9Br2F |

|---|---|

分子量 |

295.97 g/mol |

IUPAC名 |

1-bromo-2-(3-bromopropyl)-4-fluorobenzene |

InChI |

InChI=1S/C9H9Br2F/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |

InChIキー |

LMJSXFNBZJSFTN-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)CCCBr)Br |

製品の起源 |

United States |

Synthetic Methodologies for 4 Bromo 3 3 Bromopropyl Fluorobenzene

Direct Halogenation Approaches

Direct halogenation methods aim to introduce the bromine atoms in fewer steps, targeting either the aromatic ring or the alkyl side chain initially.

Electrophilic Aromatic Bromination Strategies

For the synthesis of 4-Bromo-3-(3-bromopropyl)fluorobenzene, a plausible direct approach would involve the bromination of 1-(3-bromopropyl)-3-fluorobenzene. The combined directing effects of the 3-propyl group and the 1-fluoro group would favor the introduction of a bromine atom at the 4-position (para to the fluorine and ortho to the propyl group).

A typical electrophilic aromatic bromination reaction involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction conditions, including temperature and solvent, would need to be carefully controlled to achieve the desired regioselectivity and minimize the formation of isomers.

| Reagent/Catalyst | Role | Typical Conditions |

| Bromine (Br₂) | Electrophile source | Stoichiometric amount |

| Iron(III) bromide (FeBr₃) | Lewis acid catalyst | Catalytic amount |

| Solvent | Reaction medium | Inert solvent like dichloromethane or carbon tetrachloride |

| Temperature | Reaction control | Often performed at or below room temperature |

Side-Chain Bromination Techniques

Alternatively, a direct approach could involve the bromination of the propyl side chain of a pre-existing 4-bromo-3-propylfluorobenzene. This method typically proceeds via a free-radical mechanism. A common reagent for benzylic and alkyl side-chain bromination is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and light.

However, for a propyl chain, bromination with NBS is most selective at the benzylic position (the carbon atom directly attached to the aromatic ring). To achieve bromination at the terminal carbon of the propyl chain (the 3-position), other methods would be necessary, which often involve multi-step sequences rather than a direct side-chain bromination. Therefore, this direct approach is less feasible for obtaining the desired 3-bromopropyl group.

Multi-Step Synthesis from Simpler Precursors

A more controlled and often higher-yielding approach involves the construction of the target molecule through a series of sequential reactions starting from simpler, readily available precursors.

Construction of the Fluorobenzene (B45895) Core

The synthesis can commence with the formation of a substituted fluorobenzene. For instance, starting with 3-fluorophenol, one could first introduce a propyl group and then perform a regioselective bromination. Alternatively, a pre-brominated fluorobenzene derivative can be used as the starting material. For example, 1-bromo-3-fluorobenzene is a commercially available starting material.

Introduction of the Bromopropyl Side Chain

The 3-bromopropyl side chain can be introduced onto the fluorobenzene ring through several methods. One common strategy is Friedel-Crafts acylation followed by reduction and subsequent bromination.

Friedel-Crafts Acylation: The fluorobenzene or a bromofluorobenzene derivative can be acylated with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride libretexts.org. This would introduce a 3-bromopropionyl group onto the ring. It's important to note that Friedel-Crafts reactions can be limited by the presence of strongly deactivating groups on the aromatic ring libretexts.org.

Reduction: The resulting ketone can then be reduced to an alcohol using a reducing agent like sodium borohydride (NaBH₄).

Conversion to Alkyl Bromide: The alcohol can then be converted to the corresponding alkyl bromide using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

An alternative to Friedel-Crafts acylation for introducing a three-carbon chain is the use of coupling reactions, such as the Suzuki or Negishi coupling, with a suitable three-carbon building block.

Regioselective Bromination on the Aromatic Ring

The order of the bromination and side-chain introduction steps is critical for achieving the desired substitution pattern.

Scenario 1: Bromination after side-chain introduction

If starting with 1-(3-bromopropyl)-3-fluorobenzene, the subsequent bromination of the aromatic ring needs to be highly regioselective for the 4-position. As mentioned earlier, the combined ortho-, para-directing effects of the fluoro and propyl groups would likely favor this outcome.

Scenario 2: Side-chain introduction after bromination

If starting with a pre-brominated fluorobenzene, such as 4-bromo-3-fluorotoluene, a multi-step process would be required to convert the methyl group into a 3-bromopropyl chain. This could involve radical bromination of the methyl group to a benzyl bromide, followed by chain extension reactions.

A more direct approach would be to start with a precursor that already has the correct substitution pattern for the introduction of the side chain. For example, starting with 4-bromo-3-fluorophenol, the hydroxyl group could be used to direct the introduction of the side chain via etherification followed by rearrangement and further functional group manipulation.

A plausible multi-step synthesis is outlined below:

Friedel-Crafts Acylation of 1-bromo-2-fluorobenzene: Reacting 1-bromo-2-fluorobenzene with 3-chloropropionyl chloride in the presence of AlCl₃ would likely lead to acylation at the position para to the fluorine, yielding 1-(4-bromo-3-fluorophenyl)-3-chloropropan-1-one.

Reduction of the Ketone: The keto group can be reduced to a methylene group using a method like the Wolff-Kishner or Clemmensen reduction, resulting in 1-bromo-3-(3-chloropropyl)-2-fluorobenzene.

Halogen Exchange: The chloro group on the propyl chain can then be converted to a bromo group via a Finkelstein reaction using sodium bromide in acetone.

This detailed multi-step approach allows for greater control over the regiochemistry at each step, ultimately leading to the desired product, this compound.

Novel Synthetic Routes and Process Optimization for this compound

The exploration of novel synthetic methodologies for halogenated aromatic compounds is driven by the need for more efficient, cost-effective, and environmentally benign processes. While specific research on the mechanochemical and sustainable synthesis of this compound is not extensively documented in publicly available literature, the principles of these modern synthetic techniques can be applied to hypothesize potential routes for its formation and process optimization.

Mechanochemical Synthesis Applications

Mechanochemical synthesis, a technique that utilizes mechanical energy to induce chemical reactions, offers a promising alternative to traditional solvent-based methods. mdpi.comcolab.ws This approach often leads to shorter reaction times, higher yields, and a significant reduction in solvent waste. mdpi.com

The application of mechanochemistry to the synthesis of organohalogen compounds has been a subject of growing interest. colab.ws For instance, the bromination of aromatic compounds, a key step in the potential synthesis of this compound, can be achieved through mechanochemical means. While direct mechanochemical synthesis of the target compound is not detailed, related studies on the mechanochemical destruction of 4-bromochlorobenzene using CaO powder demonstrate the reactivity of the C-Br bond under mechanical stress, achieving nearly 100% degradation after 2 hours of milling. bibliotekanauki.pl This suggests that the carbon-halogen bonds in similar structures are susceptible to mechanochemical manipulation.

A hypothetical mechanochemical approach to synthesizing a precursor to this compound could involve the ball milling of a suitable fluorobenzene derivative with a brominating agent. The efficiency of such a reaction would be influenced by factors such as milling frequency, time, and the nature of the reactants and any catalysts used.

Table 1: Illustrative Factors Influencing Mechanochemical Halogenation

| Parameter | Effect on Reaction | Rationale |

| Milling Frequency (rpm) | Increased frequency can enhance reaction rates. | Higher energy input leads to more frequent and energetic collisions between reactant particles. |

| Milling Time | Longer duration generally leads to higher conversion. | Provides more opportunities for the reaction to proceed to completion. |

| Catalyst | Can significantly improve yield and selectivity. | Lowers the activation energy of the reaction. |

| Reactant Stoichiometry | The molar ratio of reactants affects product distribution and yield. | Optimization is necessary to favor the desired product and minimize side reactions. |

This table is illustrative and based on general principles of mechanochemistry, as specific data for the mechanochemical synthesis of this compound is not available.

Sustainable Synthesis Considerations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.orgrsc.org For a molecule like this compound, several aspects of its synthesis can be optimized for sustainability.

Solvent-Free or Greener Solvent Systems: A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. mdpi.comrsc.org Research into solvent-free reaction conditions, such as those found in mechanochemical synthesis, is a key area of development. mdpi.com Where solvents are necessary, the use of greener alternatives like water, ionic liquids, or bio-based solvents is encouraged. rsc.org

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. mdpi.com For bromination reactions, traditional Lewis acid catalysts like AlCl₃ can generate significant waste. google.com The development of solid, reusable catalysts can mitigate this issue. For example, zeolites have been used for the clean synthesis of nitroaromatic compounds, offering a recyclable alternative to traditional acid catalysts. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Multi-component reactions (MCRs) are an excellent example of this, where three or more reactants are combined in a single step to form the product with high atom efficiency. rsc.org

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches for Aromatic Halogenation

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Solvent | Often uses volatile organic compounds (VOCs). | Aims for solvent-free conditions or the use of green solvents (e.g., water). rsc.org |

| Catalyst | May use stoichiometric amounts of hazardous Lewis acids. google.com | Employs catalytic amounts of recyclable and non-toxic catalysts. mdpi.com |

| Energy | Typically relies on prolonged heating. | Utilizes energy-efficient methods like microwave irradiation. mdpi.com |

| Waste | Can generate significant amounts of hazardous waste. | Designed to minimize waste through high atom economy and recyclable components. mdpi.comrsc.org |

This table provides a general comparison. The specific details would vary depending on the exact synthetic route.

Reactivity and Chemical Transformations of 4 Bromo 3 3 Bromopropyl Fluorobenzene

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the fluorobenzene (B45895) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange reactions. These transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds, and the aryl bromide moiety of 4-Bromo-3-(3-bromopropyl)fluorobenzene serves as an excellent electrophilic partner in these transformations. nobelprize.org The reactivity of aryl bromides in these reactions is generally higher than that of aryl chlorides and lower than that of aryl iodides. mdpi.com The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. mdpi.com

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. ugr.es The aryl bromide of this compound can readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids or their esters. researchgate.net This reaction is tolerant of a wide range of functional groups and provides a direct route to biaryl and styrenyl derivatives. mdpi.com

Reaction Conditions: Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as toluene (B28343), dioxane, or a mixture of solvents with water. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 4-Fluorobiphenyl | >95 |

| 1-Bromo-3-fluorobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 3-Fluorobiphenyl | 98 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 2,4'-Difluorobiphenyl | ~85 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines. The aromatic bromine of this compound can be selectively coupled with a variety of primary and secondary amines. nih.gov

Reaction Conditions: The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous solvent like toluene or dioxane. nih.govresearchgate.net The choice of ligand and base is crucial for the success of the reaction and can influence the scope of compatible amine coupling partners. researchgate.net

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Bromobenzene | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | N-Phenylmorpholine | 95 |

| 4-Bromoacetophenone | Benzylamine | Pd₂(dba)₃/t-Bu₃P | NaOt-Bu | Toluene | 4-(Benzylamino)acetophenone | 98 |

| 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 4-Fluoro-N-phenylaniline | 91 |

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the aryl bromide of this compound can participate in other palladium-catalyzed cross-coupling reactions, including:

Heck Coupling: The reaction of the aryl bromide with an alkene to form a substituted alkene. nih.gov

Sonogashira Coupling: The coupling with a terminal alkyne to produce an aryl alkyne.

Negishi Coupling: The reaction with an organozinc reagent. acs.org

Stille Coupling: The coupling with an organotin reagent.

Kumada Coupling: The reaction with a Grignard reagent. crossref.org

These reactions expand the range of possible modifications to the aromatic ring, allowing for the introduction of diverse functional groups. rsc.orgorganic-chemistry.orgnih.gov

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this compound, the fluorine atom is a moderately activating group for SNAr. However, for the bromine to act as a leaving group in an SNAr reaction, a strong electron-withdrawing group, typically ortho or para to the bromine, is usually required to stabilize the intermediate Meisenheimer complex. researchgate.net Therefore, direct SNAr displacement of the bromine in this specific compound is less common without further activation of the aromatic ring. nih.govyoutube.com

Metal-halogen exchange is a reaction that converts an organic halide into an organometallic compound. wikipedia.org The aryl bromide of this compound can undergo metal-halogen exchange, typically with organolithium reagents such as n-butyllithium or t-butyllithium, at low temperatures. ias.ac.in This reaction generates a lithiated aromatic species, which is a potent nucleophile and can react with a variety of electrophiles. nih.govmdpi.com

Reaction Sequence:

Treatment of this compound with an organolithium reagent (e.g., n-BuLi) in an ethereal solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C).

The resulting aryllithium intermediate can then be quenched with an electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a new substituent onto the aromatic ring at the position formerly occupied by the bromine atom.

This method provides a powerful alternative to cross-coupling reactions for the formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Aliphatic Bromine Substituent

The 3-bromopropyl side chain features a primary alkyl halide, which is susceptible to reactions typical of such structures, primarily nucleophilic substitution and elimination. quora.comlibretexts.org

The primary carbon atom attached to the bromine on the propyl chain is an electrophilic center, readily attacked by a wide array of nucleophiles. wikipedia.orglibretexts.org These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The SN2 pathway involves a single, concerted step where the incoming nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. wikipedia.org This mechanism is favored for primary alkyl halides due to minimal steric hindrance at the reaction center. quora.com

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of diverse functional groups at the terminus of the propyl chain. The choice of nucleophile dictates the final product, as illustrated in the table below. Strong nucleophiles generally favor the SN2 reaction. quora.com

| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Class |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol | |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether | |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide | |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether | |

| Amine (RNH₂) | Ammonia (NH₃) | Amine |

Table 1: Representative Nucleophilic Substitution Reactions at the Aliphatic Bromine.

In competition with substitution, the aliphatic bromide can undergo elimination reactions, typically via a bimolecular (E2) mechanism, to form an alkene. lumenlearning.comlibretexts.org This reaction is promoted by the use of strong, sterically hindered bases and higher temperatures. quora.comlumenlearning.com In the E2 mechanism, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), while the C-Br bond breaks concurrently to form a double bond. lumenlearning.com

For the 3-bromopropyl chain, elimination would result in the formation of a terminal alkene, 4-bromo-3-(prop-2-en-1-yl)fluorobenzene. The competition between SN2 and E2 pathways is a critical consideration in synthesis design. libretexts.org While primary alkyl halides generally favor substitution, the use of a bulky base like potassium tert-butoxide (KOtBu) can significantly increase the yield of the elimination product. lumenlearning.commsu.edu

| Base | Conditions | Major Product | Minor Product | Predominant Mechanism |

| Sodium Hydroxide (NaOH) | Ethanol, Reflux | Substitution (Alcohol) | Elimination (Alkene) | SN2 / E2 |

| Sodium Ethoxide (NaOEt) | Ethanol, Reflux | Substitution (Ether) | Elimination (Alkene) | SN2 / E2 |

| Potassium tert-butoxide (KOtBu) | tert-Butanol, Heat | Elimination (Alkene) | Substitution (Ether) | E2 |

Table 2: Competition between Substitution and Elimination Reactions.

The propyl chain's proximity to the aromatic ring allows for intramolecular cyclization reactions. A prominent example is the intramolecular Friedel-Crafts alkylation. mt.comcerritos.edu In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the aliphatic C-Br bond can be polarized or cleaved to generate a primary carbocation or a carbocation-like complex. chemistrysteps.comlibretexts.org This electrophilic center can then attack the electron-rich aromatic ring, leading to electrophilic aromatic substitution and the formation of a new ring. mt.com

This cyclization would yield a tetralin derivative. The regiochemical outcome of the ring closure is directed by the existing substituents on the benzene (B151609) ring. Both the fluorine and bromine atoms are ortho-, para-directing groups in electrophilic aromatic substitution. The cyclization would likely occur at the position ortho to the fluorine and meta to the bromine, or ortho to the bromine and meta to the fluorine, with steric and electronic factors influencing the final product distribution.

Reactivity of the Fluorine Substituent

The carbon-fluorine bond on the aromatic ring is the strongest single bond in organic chemistry and is generally considered inert. nih.govrsc.org However, under specific conditions, it can be functionalized.

Cleavage and functionalization of the C-F bond represent a significant challenge in synthetic chemistry. nih.gov This transformation typically requires overcoming a high activation energy. Research in this area has focused on the use of transition metal complexes to mediate the C-F bond activation. acs.orgst-andrews.ac.uk Metals such as nickel, palladium, and platinum can insert into the C-F bond via oxidative addition, forming an organometallic intermediate that can then undergo further reactions. researchgate.net

Another approach involves the use of strong Lewis acids or main-group metal reagents that can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. rsc.org While specific studies on this compound are not prevalent, general methodologies developed for fluoroarenes could be applicable. These reactions are often sensitive to the electronic environment of the C-F bond and the specific catalytic system employed. rsc.org

| Reagent/Catalyst System | Reaction Type | Potential Transformation |

| Pd/phosphine complexes + Metal Fluoride | Nucleophilic Fluorination | Isotopic labeling or exchange |

| Ni(0) or Pt(0) complexes | Oxidative Addition | Cross-coupling reactions (e.g., C-C, C-H bond formation) |

| Organoaluminum compounds | C-F Alkylation/Arylation | Replacement of F with alkyl or aryl groups |

| Metalloenzymes | Biocatalytic Defluorination | Hydroxylation (replacement of F with OH) |

Table 3: Methodologies for Carbon-Fluorine Bond Functionalization.

The fluorine atom can be replaced via a nucleophilic aromatic substitution (SNAr) reaction. nih.govmasterorganicchemistry.com Contrary to the trend in SN1/SN2 reactions, aryl fluorides are often more reactive in SNAr than other aryl halides. stackexchange.comstackexchange.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). stackexchange.com The high electronegativity of fluorine strongly stabilizes this intermediate through the inductive effect, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.comstackexchange.comreddit.com

For an SNAr reaction to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the ring is not strongly activated, making SNAr reactions challenging. However, modern methods using organic photoredox catalysis or superbases have enabled SNAr on unactivated fluoroarenes. nih.govnih.gov If substitution were to occur, it would happen selectively at the carbon bearing the fluorine atom, replacing it with the chosen nucleophile.

Lack of Specific Research Data on the Reactivity of this compound

Following a comprehensive search of publicly available scientific literature, no specific research articles, detailed findings, or experimental data were found concerning the concerted or sequential reactions involving the multiple halogen sites of the compound this compound.

The initial and subsequent targeted searches, including those utilizing the compound's CAS number (1057678-49-5), did not yield any studies detailing the intramolecular cyclization or other transformations that would proceed via a concerted or sequential mechanism involving both the aryl bromide and the alkyl bromide functionalities of this specific molecule.

While the search provided general information on the reactivity of analogous structures—such as palladium-catalyzed C-H activation and intramolecular cyclization of other haloalkyl-aryl halides—this information does not directly address the reactivity of this compound. labxing.comacs.orgacs.org The relative reactivity of different halogens on an aromatic ring has been studied for similar molecules, but not for the target compound. ossila.com

Due to the strict requirement to generate content based on detailed research findings and to include specific data tables for the requested compound, it is not possible to produce the article section as outlined. Constructing the section without specific literature would require speculation based on the reactivity of related compounds, which would not adhere to the instructions for scientifically accurate and specific content.

Therefore, the requested section on the "Concerted or Sequential Reactions Involving Multiple Halogen Sites" of this compound cannot be generated at this time.

Applications As a Versatile Synthetic Intermediate and Building Block

Synthesis of Complex Organic Scaffolds

The bifunctional nature of this compound provides a pathway to a variety of complex organic structures.

The aromatic bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By reacting the aryl bromide, a variety of substituents, including other aromatic rings, alkyl groups, and alkynes, can be introduced at the 4-position of the fluorobenzene (B45895) ring.

Subsequently, the terminal bromine on the propyl chain can be utilized for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as amines, azides, thiols, and cyanides. This two-step functionalization strategy, starting with the aromatic core and followed by modification of the side chain, can lead to the generation of a diverse library of polyfunctionalized aromatic compounds. These compounds can serve as precursors for pharmaceuticals, agrochemicals, and other fine chemicals.

The presence of two reactive centers on the same molecule makes 4-Bromo-3-(3-bromopropyl)fluorobenzene an ideal precursor for intramolecular cyclization reactions to form macrocyclic and heterocyclic structures. For instance, after a cross-coupling reaction at the aromatic bromine, the newly introduced group could contain a nucleophile that can then react with the bromopropyl chain to close a ring.

This strategy can be employed to synthesize fluorinated macrocycles and heterocycles, which are of significant interest in medicinal chemistry and materials science. nih.gov The fluorine atom on the benzene (B151609) ring can influence the electronic properties and conformation of the resulting cyclic structures, potentially leading to novel biological activities or material properties. Intramolecular radical cyclizations are another potential route, where the bromides can act as radical precursors to form complex ring systems. nih.govrsc.orgresearchgate.net

Precursor in Materials Science Research

The structural attributes of this compound also suggest its potential as a monomer or precursor in the synthesis of advanced materials.

While not a conventional monomer for conjugated polymers, this compound could be transformed into one. For example, the aromatic bromine could be converted into other functional groups suitable for polymerization, such as a boronic ester or a stannane, via well-established chemical transformations. The resulting monomer could then be used in polymerization reactions like Suzuki or Stille polycondensation. nih.govnih.gov

The fluorinated and alkyl-substituted benzene ring would be incorporated into the polymer backbone, influencing the electronic properties, solubility, and morphology of the resulting conjugated polymer. Such polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Fluorinated compounds are widely used in the design of liquid crystals due to the unique properties conferred by the fluorine atom, such as high electronegativity and the ability to induce dipole moments. beilstein-journals.orgresearchgate.net this compound could serve as a precursor for the synthesis of liquid crystalline molecules.

The synthesis would likely involve the elaboration of the aromatic core and the propyl side chain to introduce the characteristic rod-like or disc-like molecular shapes required for liquid crystalline behavior. The fluorine atom would play a crucial role in tuning the dielectric anisotropy and other physical properties of the final liquid crystal material.

Development of Chemical Probes and Ligands

Chemical probes are essential tools for studying biological systems. The development of novel probes often relies on the synthesis of molecules with specific functionalities for binding to a target and for reporting that binding event. Halogenated compounds are frequently used in the design of such probes. ljmu.ac.uk

This compound could be a valuable scaffold for the synthesis of chemical probes and ligands. The aromatic ring could be functionalized to create a specific binding motif for a biological target, while the propyl chain could be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. nih.govnih.gov The fluorine atom could also serve as a useful label for ¹⁹F NMR studies, providing a sensitive handle for monitoring the interaction of the probe with its target.

While specific, detailed research on the applications of this compound is limited, a thorough analysis of its chemical structure reveals its significant potential as a versatile synthetic intermediate. Its capacity for orthogonal functionalization makes it a promising building block for the synthesis of a wide range of complex organic molecules, including polyfunctionalized aromatic systems, macrocycles, and heterocycles. Furthermore, its inherent features suggest its utility as a precursor in the development of advanced materials like conjugated polymers and liquid crystals, as well as in the creation of sophisticated chemical probes for biological research. Further exploration of the reactivity and applications of this compound could open up new avenues in synthetic chemistry and materials science.

Theoretical and Mechanistic Investigations

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding molecular structure, properties, and reactivity. For a molecule like 4-Bromo-3-(3-bromopropyl)fluorobenzene, methods such as Density Functional Theory (DFT) are instrumental in providing insights that are complementary to experimental data. msu.eduresearchgate.net

Electronic Structure Analysis

The electronic structure of an aromatic compound is fundamental to its reactivity and physical properties. Analysis of related halobenzenes using DFT and ab initio methods provides a framework for understanding the electronic landscape of this compound. acs.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex wavefunction of a molecule into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dejoaquinbarroso.com For the title compound, NBO analysis would quantify the hybridization of the atomic orbitals and the electron density distribution. It would reveal significant delocalization interactions, such as those between the lone pairs of the fluorine and bromine atoms and the π* anti-bonding orbitals of the benzene (B151609) ring. These donor-acceptor interactions are crucial for understanding substituent effects on the aromatic system. researchgate.netdergipark.org.tr

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. For halogenated benzenes, the HOMO is typically a π-orbital on the aromatic ring, while the LUMO is a π* or sometimes a σ* orbital associated with the carbon-halogen bond. acs.org

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net For this compound, the MEP would show regions of negative potential (electron-rich) around the electronegative fluorine and bromine atoms, and positive or less negative potential (electron-poor) associated with the hydrogen atoms. Such maps are invaluable for predicting sites for electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis

The flexibility of the 3-bromopropyl side chain introduces multiple possible conformations for this compound. Computational methods are used to determine the relative energies of these conformers and identify the most stable structures.

Reaction Mechanism Elucidation

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. nih.gov For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can map the entire potential energy surface.

This involves:

Identifying Intermediates and Transition States: Calculations can locate the structures of all stable intermediates and the high-energy transition states that connect them.

Calculating Activation Energies: The energy difference between reactants and transition states, known as the activation energy or energy barrier, determines the reaction rate. Computational models can predict these barriers, providing a direct link between theory and experimental kinetics. nih.gov

Modeling Reaction Pathways: By connecting reactants, transition states, and products, a complete reaction coordinate can be constructed. This provides a detailed picture of bond-breaking and bond-forming events. For aryl halides, mechanisms like the addition-elimination pathway for nucleophilic aromatic substitution can be modeled, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the halide leaving group. libretexts.orglibretexts.orgyoutube.com

Prediction of Reactivity and Selectivity

Theoretical calculations can predict which parts of a molecule are most likely to react (reactivity) and which of several possible products is most likely to form (selectivity). rsc.orgchemrxiv.org

Reactivity Descriptors: Based on DFT, various reactivity indices can be calculated:

Ionization Potential and Electron Affinity: Relate to the HOMO and LUMO energies.

Chemical Hardness and Softness: Describe the resistance to change in electron distribution.

Electrophilicity Index: Quantifies the ability of a molecule to accept electrons.

Site Selectivity: In a molecule with multiple reactive sites, such as the two different carbon-bromine bonds and various positions on the aromatic ring in this compound, predicting the site of reaction is crucial.

Aromatic Substitution: The fluorine atom and the alkyl group influence the electron density of the aromatic ring, directing incoming electrophiles or nucleophiles to specific positions (ortho, meta, para). Computational models like Hirshfeld charge analysis can predict the most electron-rich or electron-poor sites, which correlate with regioselectivity. nsf.gov

Cross-Coupling Reactions: The molecule has two C-Br bonds—one on the aromatic ring (sp²) and one on the alkyl chain (sp³). The oxidative addition step in transition-metal-catalyzed cross-coupling reactions is generally much faster for aryl halides than for alkyl halides. Therefore, reactions like Suzuki or Heck coupling would be highly selective for the C(aryl)-Br bond. Among different aryl halides, the order of reactivity is typically C-I > C-Br > C-Cl, making the C-Br bond a versatile handle for synthesis. nih.govacs.org

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.254 | Indicates electron-donating capability |

| LUMO Energy | -0.031 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 0.223 | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | 0.112 | Measure of resistance to charge transfer |

| Electrophilicity Index (ω) | 0.181 | Propensity to act as an electrophile |

Spectroscopic Studies for Mechanistic Insights

While computational studies provide a theoretical framework, spectroscopic methods offer direct experimental evidence of reaction mechanisms and kinetics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. nih.gov By acquiring spectra at regular intervals, one can observe the disappearance of reactant signals and the simultaneous appearance of product signals, providing a detailed kinetic profile of the reaction. pharmtech.com

In-situ Reaction Monitoring: A reaction involving this compound, for example, a Grignard formation or a substitution reaction, could be carried out directly in an NMR tube or monitored by pumping the reaction mixture through a flow cell inside the NMR spectrometer. pharmtech.comresearchgate.netmt.comhzdr.de

¹H NMR: A series of one-dimensional (1D) ¹H NMR spectra would be collected over time. nih.gov The integration of characteristic peaks corresponding to the starting material, intermediates, and products can be plotted against time to determine reaction rates and orders.

Heteronuclear NMR: For this specific molecule, ¹⁹F and ¹³C NMR would also be highly informative. ¹⁹F NMR is particularly sensitive and has a wide chemical shift range, making the fluorine atom an excellent spectroscopic probe to monitor changes in its local electronic environment during a reaction.

Advanced Techniques: For complex reaction mixtures with overlapping signals, advanced techniques can be employed. These include two-dimensional (2D) correlation experiments like HSQC, which links protons to the carbons they are attached to, helping to unambiguously identify species in the mixture. youtube.com So-called "pure-shift" methods can be used to simplify complex ¹H spectra by removing proton-proton coupling.

Combining NMR with DFT: A powerful modern approach involves the synergy of experimental NMR with DFT calculations. ruc.dk DFT can be used to predict the NMR chemical shifts of proposed reactants, intermediates, and products. scm.comacs.orgnih.govresearchgate.net Comparing these calculated spectra with the experimental data obtained from reaction monitoring can provide strong evidence for the presence of transient intermediates and help to confirm a proposed reaction mechanism.

| Time (min) | Reactant Integral (A) | Product Integral (B) | % Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 30 | 0.40 | 0.60 | 60% |

| 60 | 0.15 | 0.85 | 85% |

| 120 | 0.02 | 0.98 | 98% |

Mass Spectrometry for Reaction Intermediates

Mass spectrometry serves as a powerful analytical tool for the detection and structural elucidation of transient species in a chemical reaction, offering insights into reaction pathways and mechanisms. The high sensitivity and specificity of this technique allow for the identification of low-concentration, short-lived reaction intermediates. In the context of reactions involving this compound, mass spectrometry can be employed to monitor the reaction progress and characterize the intermediates formed, for instance, during a hypothetical intramolecular cyclization reaction to form a substituted tetralin ring system. Such a reaction might be initiated by a Lewis acid, promoting the formation of a carbocation intermediate.

Hypothetical Intramolecular Cyclization and Intermediate Detection

A plausible reaction pathway for this compound is an intramolecular Friedel-Crafts-type cyclization. In this scenario, the abstraction of the terminal bromide from the propyl chain by a Lewis acid would generate a primary carbocation. This highly reactive intermediate can then rearrange to a more stable secondary carbocation, which subsequently undergoes an electrophilic attack on the aromatic ring to form the cyclized product.

The progress of such a reaction can be monitored by techniques like electrospray ionization mass spectrometry (ESI-MS), which allows for the direct sampling of the reaction mixture and the detection of charged intermediates.

Characterization of a Hypothetical Carbocation Intermediate

The primary carbocation intermediate, although transient, could be detected and characterized by its mass-to-charge ratio (m/z) and its fragmentation pattern upon collision-induced dissociation (CID). The table below outlines the hypothetical mass spectrometry data for the parent carbocation intermediate derived from this compound.

Table 1: Hypothetical Mass Spectrometry Data for the Primary Carbocation Intermediate

| Ion | Proposed Structure | m/z (Calculated) |

| Parent Ion | [C9H9BrF]+ | 215.99 |

Note: The m/z is calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F).

Upon isolation of this parent ion in the mass spectrometer, collision-induced dissociation (CID) can be performed to induce fragmentation. The resulting fragment ions provide structural information about the precursor ion.

Fragmentation Analysis of the Hypothetical Intermediate

The fragmentation of the proposed carbocation intermediate would likely proceed through pathways that lead to the formation of stable neutral molecules or more stable cationic fragments. The analysis of these fragments is crucial for confirming the structure of the intermediate.

Table 2: Hypothetical Fragmentation Pattern of the [C9H9BrF]+ Intermediate

| Fragment Ion m/z (Calculated) | Proposed Fragment Structure | Neutral Loss |

| 136.05 | [C9H8F]+ | HBr |

| 115.04 | [C9H7]+ | HBr, HF |

| 91.05 | [C7H7]+ (Tropylium ion) | C2H2BrF |

The fragmentation data, particularly the loss of hydrogen bromide (HBr), would be a strong indicator of the presence of both bromine and a reactive carbocation center. The formation of the stable tropylium (B1234903) ion is a common fragmentation pathway for alkylbenzene derivatives.

By combining the information from the parent ion and its fragmentation pattern, a detailed picture of the reaction intermediate can be constructed, thereby illuminating the underlying reaction mechanism. This approach, while demonstrated here with a hypothetical example, is a powerful strategy in the study of complex organic transformations.

Future Directions and Emerging Research Avenues

Development of Greener Synthesis Protocols

The traditional synthesis of halogenated aromatic compounds often involves harsh reagents and generates significant waste. researchgate.netnih.gov Future research will likely focus on developing more sustainable and environmentally benign methods for the synthesis of 4-Bromo-3-(3-bromopropyl)fluorobenzene and its derivatives. This aligns with the broader principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chu.edu.cnresearchgate.net

Key areas of investigation may include:

Atom-Economic Reagents: Moving away from classical brominating agents like elemental bromine, which has low atom economy, towards alternatives such as N-bromosuccinimide (NBS) or employing catalytic systems that use bromide salts with an oxidant. nih.govnih.gov

Catalytic Systems: The use of recyclable, solid-acid catalysts like zeolites could replace corrosive and difficult-to-handle Lewis acids traditionally used in Friedel-Crafts and halogenation reactions. nih.gov These catalysts can offer high regioselectivity and are easily separated from the reaction mixture, minimizing waste.

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives such as ionic liquids or even water-based systems could significantly improve the environmental profile of the synthesis. man.ac.uk

Photocatalysis: Visible-light photocatalysis offers a mild and efficient method for forming aryl radicals from aryl halides, providing a potentially greener route for subsequent functionalization reactions. nih.gov

Table 1: Comparison of Traditional vs. Greener Synthesis Approaches

| Feature | Traditional Approach | Greener Alternative | Potential Benefit |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), H₂O₂/HBr | Higher atom economy, reduced toxicity |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃, FeBr₃) | Recyclable Zeolites, Solid Acids | Catalyst reuse, waste reduction |

| Solvent | Chlorinated Solvents (e.g., CH₂Cl₂, CCl₄) | Ionic Liquids, Ethanol, Water | Reduced toxicity and environmental impact |

| Energy Input | High Temperature Reflux | Photochemical or Electrochemical Methods | Milder reaction conditions, energy efficiency |

Exploration of Novel Catalytic Transformations

The bifunctional nature of this compound, with two distinct C-Br bonds (one aromatic sp² and one aliphatic sp³), presents a rich platform for selective catalytic transformations. Future research will undoubtedly focus on developing catalysts that can selectively target one bromine atom over the other, enabling precise and controlled molecular construction.

Potential research avenues include:

Selective Cross-Coupling: Designing palladium, copper, or nickel catalysts that can differentiate between the aryl bromide and the alkyl bromide is a significant challenge. Success in this area would allow for sequential, site-selective introduction of different functional groups, vastly expanding the molecular diversity accessible from this single precursor. rsc.org

Intramolecular Cyclization: The three-carbon propyl chain is perfectly suited for forming six-membered rings through intramolecular catalytic reactions. This could be a powerful strategy for synthesizing novel heterocyclic scaffolds, such as tetrahydroquinolines or chromanes, which are prevalent in medicinal chemistry.

C-H Functionalization: Modern catalysis is increasingly focused on the direct functionalization of C-H bonds. researchgate.net Research could explore the catalytic activation of the aromatic C-H bonds on the fluorobenzene (B45895) ring, allowing for the introduction of additional substituents without pre-functionalization, leading to highly decorated aromatic structures. nih.govnih.gov

Asymmetric Catalysis: For transformations that create new stereocenters, the development of chiral catalysts will be crucial. For instance, asymmetric coupling reactions involving the bromopropyl chain could lead to the synthesis of enantiomerically pure compounds, a critical requirement for many pharmaceutical applications. acs.org

Integration into Flow Chemistry Systems

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages including enhanced safety, better process control, and improved scalability. mdpi.comnih.govchemicalindustryjournal.co.uk The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow systems.

Emerging research in this area will likely target:

Safer Halogenations: Halogenation reactions can be highly exothermic and involve hazardous reagents. softecks.inrsc.orgresearchgate.netrsc.org Performing these reactions in a microreactor allows for superior temperature control, minimizing the risk of runaway reactions and improving process safety. softecks.inrsc.orgsemanticscholar.org

Multi-step Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need to isolate and purify intermediates. mdpi.com A complete synthesis sequence, from a simple precursor to a complex derivative of this compound, could be designed as a continuous, automated process. rsc.orgdrreddys.com

Handling of Hazardous Intermediates: Reactions involving unstable or hazardous intermediates, such as organometallic reagents, can be performed more safely in flow. The small reactor volume ensures that only a minimal amount of the hazardous substance is present at any given time. nih.gov

Process Optimization and Automation: Flow systems allow for rapid optimization of reaction parameters (temperature, pressure, residence time, stoichiometry). This, combined with automation, can significantly accelerate the development of robust and efficient synthetic processes for producing active pharmaceutical ingredients (APIs) and other valuable chemicals. mdpi.comrsc.org

Table 2: Advantages of Flow Chemistry for Synthesizing and Using this compound

| Advantage | Description | Relevance to Target Compound |

| Enhanced Safety | Superior heat transfer and small reactor volumes minimize risks of exothermic reactions and handling of hazardous reagents like bromine. softecks.inrsc.org | Key for potentially hazardous bromination and subsequent functionalization steps. |

| Improved Control | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher selectivity and yields. | Crucial for achieving regioselective reactions on the two different C-Br bonds. |

| Scalability | Production can be increased by running the system for longer periods or by parallelizing reactors, avoiding difficult batch scale-up. | Facilitates transition from laboratory-scale research to industrial production. |

| Automation | Allows for automated, multi-step syntheses without manual intervention or isolation of intermediates. mdpi.com | Enables the rapid synthesis of a library of derivatives for screening purposes. |

Expansion of Applications in Niche Chemical Fields

The unique combination of a fluorinated aromatic ring and two distinct bromide handles makes this compound an attractive scaffold for various specialized applications. While currently a building block, future research will explore its incorporation into functional molecules and materials.

Potential growth areas include:

Medicinal Chemistry and Drug Discovery: The fluorinated phenyl ring is a common motif in pharmaceuticals, often used to enhance metabolic stability and binding affinity. ump.edu.plump.edu.plresearchgate.net The dual reactivity of the molecule allows it to serve as a versatile scaffold for creating libraries of complex small molecules for high-throughput screening against various biological targets. namiki-s.co.jpnih.gov The bromopropyl chain can be used to introduce linkers or other pharmacophores.

Materials Science: Fluorinated compounds are integral to the development of high-performance materials, including polymers and liquid crystals. man.ac.uknih.gov This compound could serve as a monomer or cross-linker for creating novel fluoropolymers with tailored thermal and chemical resistance. Its rigid aromatic core and flexible linker arm could also be exploited in the design of organic semiconductors or components of liquid crystal displays.

Agrochemicals: Halogenated aromatic structures are a cornerstone of the agrochemical industry. This compound could be a precursor for new classes of herbicides, fungicides, or insecticides, where the specific substitution pattern could lead to novel modes of action or improved efficacy.

Molecular Probes and Diagnostics: The compound could be elaborated into molecular probes for biological imaging. The aryl bromide provides a handle for attaching fluorophores or other reporter groups via cross-coupling, while the alkyl bromide can be used to link the probe to a targeting moiety.

Q & A

Basic: What synthetic routes are commonly employed for 4-Bromo-3-(3-bromopropyl)fluorobenzene, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via alkylation or halogenation reactions. For example, bromination of fluorobenzene derivatives using N-bromosuccinimide (NBS) in a radical-initiated process under controlled temperatures (60–80°C) can introduce bromine at specific positions. Optimization involves adjusting solvent polarity (e.g., CCl₄ for radical stability), stoichiometry of brominating agents, and reaction time to minimize di-substitution byproducts . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients (9:1) is recommended, as evidenced by GC purity >97% in related bromo-fluoroarenes .

Advanced: How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization of this compound?

Methodological Answer:

The balance between elimination and substitution is influenced by steric effects and base strength. For nucleophilic substitutions (e.g., replacing bromide with amines), using polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) at 50–70°C favors substitution by stabilizing transition states. Conversely, strong bases (e.g., t-BuOK) in non-polar solvents promote β-elimination to form alkenes. Kinetic monitoring via TLC or in situ IR spectroscopy helps identify dominant pathways. For instance, studies on analogous bromopropyl derivatives show >80% substitution yields under optimized conditions .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy : - and -NMR are essential for structural confirmation. Key peaks include aromatic protons (δ 6.8–7.5 ppm), bromopropyl chain protons (δ 1.8–3.5 ppm), and fluorine coupling patterns.

GC-MS/HPLC : GC with flame ionization detection (FID) or HPLC with UV detection (λ = 254 nm) identifies purity (>97% as per GC standards for similar compounds) .

Elemental Analysis : Validates empirical formula consistency (e.g., C₉H₈Br₂F) .

Advanced: How do electronic effects of bromine and fluorine substituents impact electrophilic aromatic substitution (EAS) reactivity in this compound?

Methodological Answer:

Bromine (σₚ = +0.23) and fluorine (σₚ = +0.34) are meta-directing, electron-withdrawing groups. Their combined effect deactivates the benzene ring, reducing EAS rates but directing incoming electrophiles to the less hindered meta position relative to existing substituents. Experimental validation involves nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation, where reaction monitoring via -NMR can track regioselectivity. For example, fluorinated analogs show preferential nitration at the 5-position under mild conditions .

Advanced: What scaling challenges arise in pilot-scale synthesis, and how can continuous flow reactors address them?

Methodological Answer:

Batch scaling often faces heat dissipation issues and inconsistent mixing, leading to side reactions. Continuous flow reactors mitigate these by:

- Precise Temperature Control : Microreactors maintain isothermal conditions (ΔT < 2°C) during exothermic bromination .

- Reduced Residence Time : Minimizes polybromination; studies on similar bromoarenes show 15–30-second residence times in flow systems improve selectivity (>90%) .

- In-line Analytics : Real-time UV/Vis or IR monitoring adjusts reagent ratios dynamically .

Basic: How should researchers handle discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Cross-Validate Techniques : Use differential scanning calorimetry (DSC) for melting points and 2D NMR (HSQC, HMBC) for structural ambiguity.

Control Crystallization Solvents : Polymorphism can alter melting points; recrystallize from ethanol/water (4:1) for consistency .

Reference Deuterated Solvents : Ensure NMR spectra are acquired in CDCl₃ or DMSO-d₆ to avoid solvent-shift artifacts .

Advanced: What computational methods aid in predicting reaction outcomes or spectroscopic profiles for derivatives of this compound?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for substitution/elimination, predicting activation energies (ΔG‡) within ±2 kcal/mol accuracy .

- Chemometrics : Partial least squares (PLS) regression correlates HPLC retention times with logP values for derivative libraries .

- Spectral Simulation : ACD/Labs or MestReNova predicts -NMR shifts based on substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。